An In-depth Technical Guide on the Mechanism of Action of Metsulfuron-methyl on Acetolactate Synthase
An In-depth Technical Guide on the Mechanism of Action of Metsulfuron-methyl on Acetolactate Synthase
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the molecular mechanism by which the sulfonylurea herbicide metsulfuron-methyl (B1676535) inhibits acetolactate synthase (ALS). It includes a detailed look at the biochemical pathway, enzyme kinetics, structural interactions, and common experimental protocols used in its study.
Introduction: The Role of Acetolactate Synthase
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, fungi, and bacteria, but not in animals.[1] It catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][3] These amino acids are fundamental building blocks for protein synthesis and are vital for cell division and plant growth.[4] Consequently, ALS is a prime target for a variety of herbicides, including the sulfonylurea class, to which metsulfuron-methyl belongs.[5][6]
Biochemical Pathway and Mechanism of Inhibition
The biosynthesis of BCAAs begins with substrates derived from primary metabolic pathways. ALS catalyzes two parallel reactions:
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The condensation of two pyruvate (B1213749) molecules to form α-acetolactate, a precursor for valine and leucine.[1][7]
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The condensation of one pyruvate molecule and one α-ketobutyrate molecule to produce α-aceto-α-hydroxybutyrate, a precursor for isoleucine.[3][8][9]
Metsulfuron-methyl acts as a potent, non-competitive inhibitor of ALS.[10] It binds to a site at the entrance of the substrate access channel, allosterically changing the three-dimensional conformation of the enzyme.[8][10] This conformational change reduces the enzyme's affinity for its natural substrates, pyruvate and α-ketobutyrate, effectively blocking the production of the BCAA precursors.[1][4] The inhibition of ALS leads to a rapid cessation of cell division and growth, particularly in the meristematic regions of the plant.[4] This disruption in protein synthesis results in characteristic symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[4][5]
Signaling Pathway: BCAA Biosynthesis Inhibition
Caption: Inhibition of the BCAA synthesis pathway by metsulfuron-methyl at the ALS enzyme.
Quantitative Analysis of Metsulfuron-methyl Inhibition
The potency of ALS inhibitors is typically quantified by their IC50 value (the concentration required to inhibit 50% of the enzyme's activity) or their Ki value (the inhibition constant). Sulfonylureas are known for their extremely high potency, with inhibitory constants often in the nanomolar range.
| Parameter | Value | Organism/Condition | Reference |
| IC50 | 41 nM | Elaeis guineensis (Oil Palm) Seedlings | [11] |
| IC50 | 0.125 µM | Recombinant ALS | [12] |
| Ki (app) | 10.8 nM - 253 nM | Arabidopsis thaliana ALS (Range for various sulfonylureas) | [8] |
Structural Basis of Inhibition
The crystal structure of Arabidopsis thaliana ALS in complex with metsulfuron-methyl (PDB ID: 1YHY) provides detailed insight into the binding mechanism.[13][14] Metsulfuron-methyl binds in a channel that leads to the enzyme's active site.[8] The molecule adopts a bent conformation at the sulfonyl group, positioning its two ring structures nearly perpendicular to each other.[8] This orientation is stabilized by numerous van der Waals contacts and several key hydrogen bonds with amino acid residues within the binding pocket, such as S653 and R377.[8][15] This binding effectively blocks substrate entry and locks the enzyme in an inactive state.
Logical Relationship: Herbicide Resistance Mechanisms
Resistance to metsulfuron-methyl in weeds primarily arises from two distinct mechanisms.
Caption: Overview of target-site and non-target-site resistance to metsulfuron-methyl.
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Target-Site Resistance (TSR): This involves mutations in the ALS gene itself.[4] Single nucleotide polymorphisms can lead to amino acid substitutions (e.g., at positions Pro-197 or Trp-574) within the herbicide-binding site.[16][17] These changes reduce the binding affinity of metsulfuron-methyl to the enzyme, rendering the plant resistant.[4]
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target enzyme.[4][18] Most commonly, this is due to enhanced metabolic detoxification of the herbicide by enzyme families such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs).[19][20][21]
Experimental Protocols
In Vitro Colorimetric ALS Enzyme Inhibition Assay
This assay is a standard method to determine the IC50 of an inhibitor against ALS.[22] It measures the production of acetoin, a colored product derived from the enzymatic product acetolactate.
A. Enzyme Extraction
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Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., spinach, pea).
-
Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[22]
-
Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl2).
-
Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.[22]
-
The resulting supernatant contains the crude ALS enzyme extract. Keep on ice for immediate use.[22]
B. Enzyme Assay
-
Prepare a reaction mixture in a microplate containing assay buffer, the substrate (pyruvate), and necessary cofactors (Thiamine pyrophosphate - TPP, Flavin adenine (B156593) dinucleotide - FAD, MgCl2).[23]
-
Add serial dilutions of metsulfuron-methyl (dissolved in a suitable solvent like DMSO) to the appropriate wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the crude enzyme extract to all wells.
-
Incubate the plate at 37°C for 60 minutes.[22]
-
Stop the enzymatic reaction by adding 50 µL of 6 N H2SO4. This also initiates the acid-catalyzed decarboxylation of acetolactate to acetoin.[22]
-
Incubate the plate at 60°C for 15 minutes to ensure complete conversion to acetoin.[22]
C. Color Development and Measurement
-
Add 50 µL of creatine (B1669601) solution (Color Reagent A) to each well.
-
Add 50 µL of α-naphthol solution (Color Reagent B) to each well.[22]
-
Incubate at 60°C for 15 minutes to allow the color to develop. Acetoin reacts with creatine and α-naphthol to form a red-colored complex.[22]
-
Measure the absorbance of each well at 525 nm using a microplate reader.[22]
D. Data Analysis
-
Calculate the percentage of ALS inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100[22]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
Experimental Workflow: In Vitro ALS Assay
Caption: Step-by-step workflow for the in vitro ALS enzyme inhibition assay.
Conclusion
Metsulfuron-methyl is a highly effective herbicide due to its potent and specific inhibition of acetolactate synthase, an enzyme indispensable for plant life but absent in animals. Its mechanism involves binding to the substrate channel of ALS, which allosterically prevents the synthesis of essential branched-chain amino acids. Understanding the quantitative kinetics, structural interactions, and biochemical consequences of this inhibition is crucial for the development of new herbicidal compounds and for managing the evolution of resistance in weed populations. The experimental protocols outlined provide a foundational framework for the continued study and characterization of ALS inhibitors.
References
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- 3. researchgate.net [researchgate.net]
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- 7. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 8. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. In search of herbistasis: COT-metsulfuron methyl displays rare herbistatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1YHY: Crystal structure of Arabidopsis thaliana Acetohydroxyacid synthase In Complex With A Sulfonylurea Herbicide, Metsulfuron methyl [ncbi.nlm.nih.gov]
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- 16. Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum populations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
- 19. Resistance Mechanism to Metsulfuron-Methyl in Polypogon fugax - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. The Basis of Tolerance Mechanism to Metsulfuron-Methyl in Roegneria kamoji (Triticeae: Poaceae) [mdpi.com]
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